molecular formula C12H19Cl3O2 B14532500 Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate CAS No. 62394-41-6

Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate

Cat. No.: B14532500
CAS No.: 62394-41-6
M. Wt: 301.6 g/mol
InChI Key: QDRQXUZUNSSFRT-UHFFFAOYSA-N
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Description

Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate is an organic compound with the molecular formula C12H19O2Cl3. This compound is characterized by the presence of multiple chlorine atoms and a double bond within its structure, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the double bond in its structure allows it to participate in various biochemical pathways, potentially leading to inhibitory or stimulatory effects on specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6,8-trichloroquinoline-3-carboxylate
  • 4-ethyl-3,3-dimethyloctane

Uniqueness

Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate is unique due to its specific arrangement of chlorine atoms and the double bond, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

62394-41-6

Molecular Formula

C12H19Cl3O2

Molecular Weight

301.6 g/mol

IUPAC Name

ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate

InChI

InChI=1S/C12H19Cl3O2/c1-5-17-11(16)7-12(3,4)10(15)6-9(14)8(2)13/h6,8,10H,5,7H2,1-4H3

InChI Key

QDRQXUZUNSSFRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(C(C)Cl)Cl)Cl

Origin of Product

United States

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